JNJ-6379
Description
JNJ-6379 (JNJ-56136379) is a first-in-class hepatitis B virus (HBV) capsid assembly modulator that inhibits viral replication by disrupting the formation of functional viral capsids and blocking the synthesis of covalently closed circular DNA (cccDNA), a critical reservoir for HBV persistence . Preclinical studies demonstrated its dual mechanism of action (MoA): (1) preventing proper capsid assembly ("primary MoA") and (2) destabilizing preformed capsids ("secondary MoA") .
In Phase 1 trials, this compound exhibited dose-proportional pharmacokinetics (PK) with a median time to maximum plasma concentration (tmax) of ~3 hours and a half-life (t1/2) supporting once-daily dosing . Antiviral activity was robust, with dose-dependent reductions in HBV DNA (up to 3.5 log10 IU/mL) and HBV RNA in treatment-naïve chronic hepatitis B (CHB) patients, regardless of HBeAg status or viral genotype .
Phase 2a studies (e.g., JADE) further confirmed its tolerability but revealed viral breakthrough events in monotherapy arms due to T33N core protein mutations, which reduce drug activity . Consequently, this compound was primarily evaluated in combination with nucleos(t)ide analogs (NAs) like tenofovir disoproxil (TDF) or siRNA JNJ-3989. However, interim analyses from the REEF-1 and REEF-2 trials identified an unfavorable benefit-risk profile due to renal toxicity (e.g., tubulopathy with TDF) and blunted HBsAg reduction compared to JNJ-3989+NA alone, leading to its discontinuation in all ongoing studies .
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-6379; JNJ 6379; JNJ6379; JNJ-56136379; JNJ 56136379; JNJ56136379; JNJ-379; JNJ 379; JNJ379; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Comparisons
Efficacy and Resistance Profiles
- JNJ-3989 demonstrated superior HBsAg reduction (5–19% of patients met NA-stopping criteria in Phase 2b) . NAs (e.g., TDF, ETV) suppress HBV DNA but require lifelong therapy due to cccDNA persistence .
- Resistance: this compound monotherapy led to viral breakthrough (5/28 patients at 75 mg) via T33N mutations .
Clinical Trial Outcomes
- This compound + JNJ-3989 + NA (REEF-1) :
- JNJ-3989 + NA (REEF-1) :
Key Differentiators and Limitations
- This compound uniquely targets cccDNA formation but lacks HBsAg reduction and synergizes poorly with siRNA/NAs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
